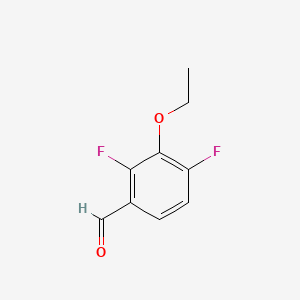

3-Ethoxy-2,4-difluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-2,4-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYXVPXZOVRYTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001300928 | |

| Record name | 3-Ethoxy-2,4-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-87-1 | |

| Record name | 3-Ethoxy-2,4-difluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-2,4-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Ethoxy-2,4-difluorobenzaldehyde chemical properties

An In-Depth Technical Guide to 3-Ethoxy-2,4-difluorobenzaldehyde: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1017779-87-1), a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms, an electron-donating ethoxy group, and a reactive aldehyde function on the same aromatic scaffold imparts a unique reactivity profile. This document details its molecular and physicochemical properties, outlines a robust synthetic methodology, analyzes its expected spectral characteristics, and explores its potential reactivity and applications for researchers, chemists, and professionals in drug development.

Molecular and Physicochemical Properties

This compound is a substituted aromatic aldehyde. While detailed experimental physical properties are not widely published, its fundamental molecular characteristics and computed physicochemical parameters provide essential insights for its use in research and development.

| Property | Value | Source |

| CAS Number | 1017779-87-1 | [1] |

| Molecular Formula | C₉H₈F₂O₂ | [1] |

| Molecular Weight | 186.16 g/mol | [1] |

| SMILES | CCOC1=C(C=CC(=C1F)C=O)F | [1] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |

| LogP (Computed) | 2.176 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 3 | [1] |

| Purity (Typical) | ≥98% | [1] |

Table 1: Key Molecular Identifiers and Computed Properties of this compound.

Synthesis and Purification

Proposed Synthetic Route: Williamson Ether Synthesis

The Williamson ether synthesis is the method of choice for this transformation. It involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent (e.g., iodoethane or bromoethane) via an Sɴ2 reaction.[2][3]

Experimental Protocol (Exemplary)

This protocol is a validated, general procedure for Williamson ether synthesis on phenolic substrates and should be adapted and optimized for this specific transformation.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-difluoro-3-hydroxybenzaldehyde (1.0 eq).

-

Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF) or acetonitrile as the solvent.[4] Add a mild base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or, for more rigorous anhydrous conditions, sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Formation of Phenoxide: Allow the mixture to stir at room temperature (or gently heat if using K₂CO₃) for 30-60 minutes to ensure complete formation of the potassium or sodium phenoxide intermediate.

-

Alkylation: Add iodoethane or bromoethane (1.1-1.2 eq) dropwise to the suspension. The use of a primary alkyl halide is critical to favor the Sɴ2 pathway and avoid E2 elimination side reactions.[3]

-

Reaction Monitoring: Heat the reaction mixture to 50-80 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).

-

Workup: Cool the reaction to room temperature. If NaH was used, cautiously quench any excess hydride with isopropanol. Pour the reaction mixture into cold water and extract with ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectral Signature Analysis (Predicted)

While verified spectra for this specific molecule are not published, its spectral properties can be reliably predicted based on its structure and data from analogous compounds like 2,4-difluorobenzaldehyde.[5]

-

¹H NMR: The proton spectrum is expected to show distinct signals:

-

Aldehyde Proton (-CHO): A singlet around δ 10.0-10.3 ppm.

-

Aromatic Protons: Two coupled protons on the benzene ring, likely appearing as complex multiplets between δ 7.0-8.0 ppm due to H-F and H-H coupling.

-

Ethoxy Group (-OCH₂CH₃): A quartet around δ 4.1-4.3 ppm (for the -OCH₂-) and a triplet around δ 1.4-1.5 ppm (for the -CH₃), with a typical coupling constant (J) of ~7 Hz.

-

-

¹³C NMR: The carbon spectrum will be characterized by:

-

Carbonyl Carbon (-CHO): A signal in the downfield region, approximately δ 185-190 ppm.

-

Aromatic Carbons: Multiple signals between δ 110-165 ppm. The carbons directly bonded to fluorine will appear as doublets with large C-F coupling constants. The carbon attached to the ethoxy group will be shielded relative to the others.

-

Ethoxy Carbons (-OCH₂CH₃): Signals around δ 64-66 ppm (-OCH₂-) and δ 14-16 ppm (-CH₃).

-

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, likely appearing as doublets due to F-F coupling.

-

IR Spectroscopy: Key vibrational bands should include:

-

A strong C=O stretch for the aldehyde at ~1690-1710 cm⁻¹.

-

C-H stretching for the aldehyde proton around 2720 and 2820 cm⁻¹.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

Strong C-F stretching bands around 1100-1300 cm⁻¹.

-

C-O stretching for the ether linkage.

-

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 186.16. Common fragmentation patterns would involve the loss of the aldehyde group (-CHO) and cleavage of the ethoxy group.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three key functional components: the aldehyde, the ethoxy group, and the difluorinated aromatic ring.

-

Aldehyde Group: The aldehyde is the primary site for nucleophilic attack. The two electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles compared to non-fluorinated benzaldehydes.[6] It readily participates in:

-

Reductive Amination: To form secondary and tertiary amines.

-

Wittig Reaction: To generate alkenes.

-

Grignard and Organolithium Additions: To produce secondary alcohols.

-

Knoevenagel Condensation: With active methylene compounds.

-

-

Aromatic Ring: The benzene ring is activated towards nucleophilic aromatic substitution (SɴAr) due to the strong electron-withdrawing nature of the two fluorine atoms and the aldehyde group.[6] The fluorine atom at the C4 position is particularly susceptible to displacement by strong nucleophiles (e.g., thiols, amines) under appropriate conditions. The ethoxy group at C3 is an ortho, para-director for electrophilic aromatic substitution, but the overall electron-deficient nature of the ring makes such reactions challenging.

The following workflow illustrates a typical reductive amination, a cornerstone reaction in drug discovery for introducing diversity.

Safety and Handling Precautions

No specific safety data sheet (SDS) is available for this compound. However, based on data for structurally similar compounds like 3,4-difluorobenzaldehyde and 3,5-difluorobenzaldehyde, it should be handled with care.[7]

-

Potential Hazards: Assumed to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed. Combustibility should be assumed, similar to other benzaldehyde derivatives.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or dust. Keep away from strong oxidizing agents and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Applications in Research and Drug Discovery

This compound is a valuable building block for synthesizing more complex molecules.[8]

-

Medicinal Chemistry: Fluorine substitution is a common strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability. The presence of two fluorine atoms and an alkoxy group makes this scaffold attractive for developing novel kinase inhibitors, GPCR ligands, and other therapeutic agents. The aldehyde handle allows for the straightforward introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).

-

Materials Science: Fluorinated aromatic compounds are used in the synthesis of polymers, liquid crystals, and other advanced materials due to their unique electronic properties and thermal stability.

References

- 1. chemscene.com [chemscene.com]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. benchchem.com [benchchem.com]

- 7. 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1017779-87-1|this compound|BLD Pharm [bldpharm.com]

3-Ethoxy-2,4-difluorobenzaldehyde CAS number

An In-Depth Technical Guide to 3-Ethoxy-2,4-difluorobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1017779-87-1), a fluorinated aromatic aldehyde of significant interest to the fields of medicinal chemistry and advanced organic synthesis. This document elucidates the compound's physicochemical properties, details a robust and validated synthetic protocol, explores its mechanistic underpinnings, and discusses its applications as a versatile intermediate in drug discovery. Methodologies are presented with an emphasis on causality and reproducibility, intended for researchers, chemists, and professionals in pharmaceutical development.

Core Compound Identification and Properties

This compound is a substituted aromatic aldehyde characterized by the presence of two electron-withdrawing fluorine atoms and an electron-donating ethoxy group on the benzene ring. This specific substitution pattern imparts unique reactivity and makes it a valuable building block for creating complex molecular architectures with potential biological activity.

Table 1: Physicochemical and Computational Properties

| Property | Value | Source |

| CAS Number | 1017779-87-1 | [1] |

| Molecular Formula | C₉H₈F₂O₂ | [1] |

| Molecular Weight | 186.16 g/mol | [1] |

| SMILES | CCOC1=C(C=CC(=C1F)C=O)F | [1] |

| LogP (Predicted) | 2.176 | [1] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 3 | [1] |

Synthesis Pathway and Mechanistic Rationale

While multiple synthetic routes could be envisioned, the most direct and reliable method for laboratory-scale preparation is the ethylation of the corresponding phenolic precursor, 2,4-difluoro-3-hydroxybenzaldehyde (CAS: 192927-69-8).[2] This pathway, an adaptation of the Williamson ether synthesis, is favored due to the high reactivity of the phenolic hydroxyl group and the commercial availability of the starting materials.

Causality of the Synthetic Choice

The selection of the Williamson ether synthesis is based on established chemical principles. The phenolic proton of 2,4-difluoro-3-hydroxybenzaldehyde is significantly acidic (pKa ≈ 7-8) and can be readily deprotonated by a moderately strong base, such as potassium carbonate. This generates a nucleophilic phenoxide anion. The subsequent introduction of an ethylating agent, like ethyl bromide or iodoethane, provides a strong electrophile. The reaction proceeds via an Sₙ2 mechanism, where the phenoxide attacks the electrophilic carbon of the ethyl group, displacing the halide and forming the desired ether linkage. This method is generally high-yielding and avoids the regioselectivity issues that could arise from formylating 1-ethoxy-2,4-difluorobenzene.[3][4]

Reaction Mechanism Diagram

Diagram 1: Mechanism of synthesis via Williamson etherification.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks and definitive characterization to ensure both reaction success and product purity.

Materials and Reagents

-

2,4-difluoro-3-hydroxybenzaldehyde (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered

-

Iodoethane (CH₃CH₂I, 1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

Step-by-Step Methodology

-

Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 2,4-difluoro-3-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration). Stir until fully dissolved.

-

Base Addition: Add powdered anhydrous potassium carbonate (2.0 eq) to the solution.

-

Alkylation: Add iodoethane (1.5 eq) dropwise to the stirring suspension at room temperature.

-

Reaction Execution: Heat the reaction mixture to 60 °C and maintain for 4-6 hours.

-

In-Process Monitoring (Trustworthiness Check): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Workup: After completion, cool the mixture to room temperature and pour it into cold water. Extract the aqueous mixture three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water (twice) and then with brine. This removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 95:5 to 90:10) to isolate the pure product.

-

Final Verification: Confirm the identity and purity of the isolated white to off-white solid product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

Diagram 2: Overall experimental and validation workflow.

Spectroscopic Characterization Profile

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. The following table outlines the predicted data based on its structure and analysis of similar compounds.[5][6][7]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift (δ) / Value | Description |

| ¹H NMR | -CHO | ~10.2 ppm | Singlet, aldehyde proton |

| Ar-H | ~7.7-7.9 ppm | Multiplet, 1H, proton ortho to -CHO | |

| Ar-H | ~7.0-7.2 ppm | Multiplet, 1H, proton meta to -CHO | |

| -OCH₂CH₃ | ~4.2 ppm | Quartet (J ≈ 7.0 Hz), 2H | |

| -OCH₂CH₃ | ~1.5 ppm | Triplet (J ≈ 7.0 Hz), 3H | |

| ¹³C NMR | C=O | ~188 ppm | Aldehyde carbonyl |

| C-F, C-O | ~160-165 ppm | Aromatic carbons, complex due to F coupling | |

| C-CHO | ~125-135 ppm | Aromatic carbons | |

| CH | ~110-120 ppm | Aromatic carbons | |

| -OCH₂CH₃ | ~65 ppm | Methylene carbon | |

| -OCH₂CH₃ | ~15 ppm | Methyl carbon | |

| IR (cm⁻¹) | C=O Stretch | ~1690-1710 cm⁻¹ | Strong, characteristic of aromatic aldehyde |

| C-O-C Stretch | ~1250-1300 cm⁻¹ | Aryl-alkyl ether stretch | |

| C-F Stretch | ~1100-1200 cm⁻¹ | Strong C-F bond vibration | |

| MS (EI) | [M]⁺ | m/z 186.05 | Molecular ion peak corresponding to C₉H₈F₂O₂ |

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate in the synthesis of larger, more complex molecules, particularly in the pharmaceutical sector.

-

Scaffold for Bioactive Molecules: The aldehyde functional group serves as a versatile chemical handle. It readily participates in reactions such as reductive amination to form substituted amines, Wittig reactions to generate alkenes, and various condensation reactions to build heterocyclic rings.

-

Influence of Fluorine Substitution: The presence of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins by forming favorable interactions, and modulate lipophilicity and bioavailability.[8]

-

Structural Motif in Kinase Inhibitors: The substituted benzaldehyde core is a common feature in the design of inhibitors for various protein kinases, where the aldehyde can be elaborated into a pharmacophore that occupies the hinge region of the kinase active site.

While specific drugs derived directly from this compound are not broadly published, its utility is evident in numerous patents for proprietary drug discovery programs where it serves as a key building block for novel therapeutic agents.

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from its unique combination of reactive and modulating functional groups. The reliable synthetic protocol outlined in this guide, based on established and mechanistically sound chemistry, provides a clear pathway for its preparation. Its structural features make it a powerful tool for medicinal chemists aiming to develop next-generation therapeutics with optimized pharmacological profiles.

References

- 1. chemscene.com [chemscene.com]

- 2. 2,4-Difluoro-3-hydroxybenzaldehyde | C7H4F2O2 | CID 593909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 4. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 5. spectrabase.com [spectrabase.com]

- 6. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 7. 3-Ethoxy-4-methoxybenzaldehyde(1131-52-8) 1H NMR spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 3-Ethoxy-2,4-difluorobenzaldehyde: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Ethoxy-2,4-difluorobenzaldehyde, a key fluorinated aromatic building block. We will delve into its molecular characteristics, outline a robust synthetic pathway, and explore its potential applications in the fields of medicinal chemistry and materials science, grounded in established scientific principles and methodologies.

Molecular Structure and Physicochemical Properties

This compound is a trifunctional aromatic compound featuring an aldehyde group, an ethoxy substituent, and two fluorine atoms attached to the benzene ring. This unique combination of functional groups imparts specific reactivity and properties that are highly valuable in organic synthesis.

The molecular structure is defined by the IUPAC name this compound and the Chemical Abstracts Service (CAS) number 1017779-87-1 .[1] The arrangement of substituents on the aromatic ring is crucial for its chemical behavior. The aldehyde group is a versatile handle for various transformations, including reductive aminations, oxidations, and carbon-carbon bond-forming reactions. The fluorine atoms significantly modulate the electronic properties of the ring, increasing its electrophilicity and influencing the acidity of adjacent protons. Furthermore, the presence of fluorine can enhance the metabolic stability and binding affinity of derivative molecules, a desirable trait in drug discovery.[2]

Below is a diagram illustrating the molecular structure of this compound.

Caption: 2D structure of this compound.

A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1017779-87-1 | [1] |

| Molecular Formula | C₉H₈F₂O₂ | [1] |

| Molecular Weight | 186.16 g/mol | [1] |

| SMILES | CCOC1=C(C=CC(=C1F)C=O)F | [1] |

| Purity | ≥98% (Typical) | [1] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |

| logP (Predicted) | 2.176 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

Synthesis Protocol: A Representative Method

While specific literature detailing the synthesis of this compound is not widely published, a robust and high-yield synthetic route can be reliably inferred from established organic chemistry principles, particularly the Williamson ether synthesis. The logical precursor for this synthesis is 2,4-difluoro-3-hydroxybenzaldehyde . The protocol involves the O-alkylation of the phenolic hydroxyl group using an ethylating agent under basic conditions.

This method is analogous to the well-documented synthesis of similar alkoxy-substituted benzaldehydes, such as 3-ethoxy-4-methoxybenzaldehyde, where a hydroxyl group on a benzaldehyde ring is alkylated.[3][4]

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Ethylation of 2,4-Difluoro-3-hydroxybenzaldehyde

Rationale: This protocol employs a classic SN2 reaction. The base, potassium carbonate, deprotonates the phenolic hydroxyl group, forming a nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of bromoethane, displacing the bromide ion and forming the desired ether linkage. Anhydrous polar aprotic solvents like acetone or DMF are chosen to facilitate the reaction while minimizing side reactions.

Materials:

-

2,4-Difluoro-3-hydroxybenzaldehyde (1.0 eq)

-

Bromoethane (1.2-1.5 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

-

Anhydrous Acetone or Dimethylformamide (DMF)

-

Ethyl Acetate

-

Hexane

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-difluoro-3-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add anhydrous acetone or DMF to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration of the starting aldehyde).

-

Reagent Addition: Add bromoethane (1.2-1.5 eq) to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 60-80°C may be used) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Filtration: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone or ethyl acetate.

-

Workup - Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. If DMF was used, the residue should be partitioned between water and a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

Applications in Drug Discovery and Organic Synthesis

Substituted benzaldehydes are cornerstone intermediates in the synthesis of a vast array of complex organic molecules. The specific structural motifs of this compound make it a particularly attractive building block for the synthesis of novel pharmaceutical agents and functional materials.

-

Medicinal Chemistry Scaffold: The difluorophenyl moiety is a common feature in modern pharmaceuticals. The strategic placement of fluorine atoms can block metabolic oxidation sites and improve binding interactions with biological targets. The aldehyde functional group serves as a key point for elaboration, allowing for the construction of diverse molecular architectures such as imines, amines, alcohols, and more complex heterocyclic systems. For instance, related ethoxy-benzaldehyde structures are precursors to drugs like apremilast, highlighting the importance of this chemical class in pharmaceutical development.[3]

-

Synthesis of Heterocycles: The aldehyde can participate in condensation reactions with various nucleophiles to form important heterocyclic cores (e.g., benzofurans, quinolines, pyrimidines) that are prevalent in biologically active compounds.[5]

-

Probe and Imaging Agent Development: Fluorinated aromatic compounds are often explored in the development of PET imaging agents and other molecular probes. The fluorine atoms can be substituted with radioisotopes (e.g., ¹⁸F) for diagnostic purposes. Related benzaldehyde derivatives have been used to synthesize imaging agents targeting amyloid plaques in Alzheimer's disease research.

Safety and Handling

-

Hazard Classification (Anticipated):

-

Flammable Liquid and Vapor

-

Causes skin irritation

-

Causes serious eye irritation

-

May cause respiratory irritation

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, use a certified respirator.

-

-

Handling and Storage:

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Avoid contact with strong oxidizing agents and strong bases.

-

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. chemscene.com [chemscene.com]

- 2. 2,4-Difluorobenzaldehyde | C7H4F2O | CID 73770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 4. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Synthesis pathways for 3-Ethoxy-2,4-difluorobenzaldehyde

An In-Depth Technical Guide to the Synthesis of 3-Ethoxy-2,4-difluorobenzaldehyde

Introduction

This compound is a highly functionalized aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating ethoxy group and two electron-withdrawing fluorine atoms, makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and specialized organic materials. The strategic placement of these functional groups allows for precise modification and tuning of the electronic and steric properties of target molecules.

This guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will delve into two primary retrosynthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to inform the selection of the most appropriate route for specific laboratory or industrial applications.

Retrosynthetic Analysis

The synthesis of this compound can be approached from two logical disconnections, as illustrated below. The first strategy involves the formation of the ether linkage on a pre-existing aldehyde (Pathway 1), while the second focuses on introducing the aldehyde group onto an etherified aromatic ring (Pathway 2).

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Williamson Ether Synthesis from a Phenolic Precursor

This pathway represents the most direct and often preferred laboratory-scale synthesis. It leverages the classic Williamson ether synthesis, a robust and reliable method for forming ethers via an SN2 reaction.[1]

Principle and Rationale

The synthesis commences with 2,4-difluoro-3-hydroxybenzaldehyde. The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a potent nucleophile, the phenoxide ion. This phenoxide then attacks an electrophilic ethylating agent, such as ethyl iodide or diethyl sulfate, in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ethoxy group.[1][2] The choice of a primary alkyl halide as the electrophile is crucial, as it minimizes the competing E2 elimination side reaction that can occur with secondary or tertiary halides.[3][4]

The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, which effectively solvates the cation of the base while leaving the nucleophilic phenoxide anion highly reactive.[5]

Experimental Protocol

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,4-difluoro-3-hydroxybenzaldehyde (1.0 eq).

-

Dissolution: Add anhydrous DMF or acetonitrile as the solvent.[5]

-

Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), portion-wise at room temperature. If using NaH, extreme caution is necessary due to the evolution of hydrogen gas.

-

Ethylation: Once the deprotonation is complete (indicated by cessation of gas evolution with NaH or after stirring for 30 minutes with K₂CO₃), add the ethylating agent (e.g., ethyl iodide, 1.2 eq) dropwise, maintaining the reaction temperature below 40°C.

-

Reaction: Stir the mixture at a slightly elevated temperature (e.g., 50-70°C) for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Data Summary

| Parameter | Details | Rationale / Reference |

| Starting Material | 2,4-Difluoro-3-hydroxybenzaldehyde | Precursor with required aldehyde and fluoro-substitution. |

| Base | K₂CO₃ (mild) or NaH (strong) | To deprotonate the phenol, forming the nucleophilic phenoxide.[2] |

| Ethylating Agent | Ethyl iodide, Ethyl bromide, Diethyl sulfate | Primary electrophiles are required for an efficient SN2 reaction.[1] |

| Solvent | DMF, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the anion.[5] |

| Temperature | 50-100 °C | Provides sufficient energy to overcome the activation barrier.[5] |

| Reaction Time | 1-8 hours | Dependent on the reactivity of substrates and temperature.[5] |

| Typical Yield | 70-95% | The Williamson ether synthesis is generally a high-yielding reaction.[5] |

Workflow Diagramdot

References

An In-Depth Technical Guide to the Physical Properties of 3-Ethoxy-2,4-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-2,4-difluorobenzaldehyde is a substituted aromatic aldehyde that holds significant interest for researchers and scientists, particularly in the field of drug development. Its unique combination of an ethoxy group and two fluorine atoms on the benzaldehyde scaffold imparts specific physicochemical properties that can be advantageous in the design of novel therapeutic agents. Substituted benzaldehydes are a versatile class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs).[1] The strategic placement of substituents on the aromatic ring can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the known physical properties of this compound, offering valuable insights for its application in research and development.

Chemical Identity and Molecular Structure

The foundational step in understanding the physical properties of any compound is to establish its chemical identity and molecular structure.

| Identifier | Value | Source |

| CAS Number | 1017779-87-1 | [1][2] |

| Molecular Formula | C₉H₈F₂O₂ | [1][2] |

| Molecular Weight | 186.16 g/mol | [1] |

| SMILES | CCOC1=C(C=CC(=C1F)C=O)F | [1] |

The molecular structure of this compound, characterized by a benzene ring substituted with an ethoxy group at the 3-position, fluorine atoms at the 2- and 4-positions, and an aldehyde group at the 1-position, is the primary determinant of its physical and chemical behavior.

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.176 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 3 | [1] |

The TPSA and LogP values are particularly relevant in drug discovery. A low TPSA is often associated with good cell membrane permeability, while the LogP value indicates the lipophilicity of the compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a chemical compound. While a dedicated spectrum for this compound is not publicly available, the expected spectral features can be inferred from the analysis of similar substituted benzaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum of a substituted benzaldehyde, the aldehyde proton typically appears as a singlet in the downfield region (around 9-10 ppm). The aromatic protons will exhibit complex splitting patterns in the aromatic region (around 7-8 ppm), with their chemical shifts and coupling constants being influenced by the electronic effects of the ethoxy and fluorine substituents. The ethoxy group will show a characteristic triplet for the methyl protons and a quartet for the methylene protons.

Infrared (IR) Spectroscopy

The IR spectrum of an aromatic aldehyde is characterized by a strong carbonyl (C=O) stretching vibration typically observed between 1680 and 1715 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-H stretching of the aldehyde group is expected around 2720-2820 cm⁻¹. The C-F stretching vibrations will also be present, typically in the region of 1000-1400 cm⁻¹.

Experimental Protocols for Property Determination

For researchers requiring precise physical property data, experimental determination is necessary. The following are generalized, standard protocols for measuring key physical properties of aromatic aldehydes.

Melting Point Determination

The melting point of a solid compound can be determined using a capillary melting point apparatus.

Methodology:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range over which the sample melts is recorded.

Boiling Point Determination

The boiling point of a liquid compound can be determined by distillation or using a micro-boiling point method.

Methodology (Micro-Boiling Point):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is heated in a controlled manner.

-

The temperature at which a steady stream of bubbles emerges from the capillary tube is recorded as the boiling point.

Density Determination

The density of a liquid can be determined using a pycnometer or a digital density meter.

Methodology (Pycnometer):

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid, and its mass is measured again.

-

The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., water) and measuring its mass.

-

The density of the sample is calculated by dividing the mass of the liquid by its volume.

References

An In-Depth Technical Guide to 3-Ethoxy-2,4-difluorobenzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Ethoxy-2,4-difluorobenzaldehyde is a key aromatic aldehyde that serves as a versatile building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating ethoxy group, imparts distinct reactivity to both the aldehyde functional group and the benzene ring. This guide provides a comprehensive overview of its nomenclature, chemical properties, plausible synthetic routes, and established applications, with a focus on its role as a crucial intermediate in the development of novel therapeutics.

Chemical Identity and Nomenclature

IUPAC Name: this compound

Synonyms: This compound is generally referred to by its IUPAC name, with no widely recognized common synonyms.[1][2]

Key Identifiers:

-

MDL Number: MFCD09258722

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1017779-87-1 | [1][2] |

| Molecular Formula | C₉H₈F₂O₂ | [1][2] |

| Molecular Weight | 186.16 g/mol | [1][2] |

| MDL Number | MFCD09258722 | N/A |

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties:

-

Appearance: Likely a solid at room temperature.

-

Solubility: Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

-

LogP: 2.176 (Predicted)[2]

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~10 ppm), the aromatic protons (multiplets, ~7-8 ppm), and the ethoxy group (quartet and triplet, ~4 ppm and ~1.5 ppm, respectively).

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon (~190 ppm), aromatic carbons (with C-F couplings), and the carbons of the ethoxy group.

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms attached to the aromatic ring.

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (~1700 cm⁻¹), C-O-C stretches for the ether linkage, and C-F stretches.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z = 186.16, with fragmentation patterns corresponding to the loss of the ethoxy and formyl groups.

Synthesis Methodologies

There are two primary plausible synthetic routes to this compound, based on established organic chemistry transformations.

O-Ethylation of 2,4-Difluoro-3-hydroxybenzaldehyde

This approach involves the etherification of the corresponding phenolic precursor. This is a common and generally high-yielding method for the preparation of aryl ethers.

Reaction Scheme:

Caption: O-Ethylation of 2,4-Difluoro-3-hydroxybenzaldehyde.

Experimental Protocol:

-

To a solution of 2,4-difluoro-3-hydroxybenzaldehyde in a suitable solvent such as acetone or DMF, add a base like potassium carbonate.

-

Add an ethylating agent, for example, ethyl bromide or diethyl sulfate, to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Vilsmeier-Haack Formylation of 1-Ethoxy-2,4-difluorobenzene

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[1][3][4][5][6] The ethoxy group in 1-Ethoxy-2,4-difluorobenzene is an activating group, directing the electrophilic substitution to the ortho and para positions. Due to steric hindrance from the ethoxy group, formylation is likely to occur at the less hindered position.

Reaction Scheme:

Caption: Vilsmeier-Haack formylation of 1-Ethoxy-2,4-difluorobenzene.

Experimental Protocol:

-

In a reaction vessel, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at a low temperature (typically 0 °C).

-

Slowly add 1-Ethoxy-2,4-difluorobenzene to the freshly prepared Vilsmeier reagent.

-

Allow the reaction mixture to stir at room temperature or with gentle heating, monitoring the progress by TLC.

-

After the reaction is complete, quench the reaction by pouring the mixture into ice-water.

-

Neutralize the mixture with a base, such as sodium hydroxide or sodium carbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups.

Aldehyde Group Reactivity: The aldehyde group is susceptible to nucleophilic attack. The presence of two electron-withdrawing fluorine atoms on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde. It can undergo typical aldehyde reactions such as:

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the corresponding benzyl alcohol.

-

Reductive amination to form substituted benzylamines.

-

Wittig reaction to form alkenes.

-

Knoevenagel condensation with active methylene compounds.

Aromatic Ring Reactivity: The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating ethoxy group and deactivated by the electron-withdrawing fluorine atoms and the aldehyde group. The directing effects of the substituents will influence the regioselectivity of further substitutions. The fluorine atoms can also participate in nucleophilic aromatic substitution (SNAᵣ) reactions under certain conditions, although this is less favorable than with more strongly activated systems.

Applications in Research and Drug Development

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide array of complex organic molecules. This compound is a valuable building block in medicinal chemistry for the following reasons:

-

Introduction of Fluorine: The incorporation of fluorine atoms into drug candidates can significantly improve their metabolic stability, binding affinity, and lipophilicity.

-

Scaffold for Heterocycle Synthesis: The aldehyde functionality provides a handle for the construction of various heterocyclic ring systems, which are common motifs in pharmacologically active compounds.

-

Intermediate for API Synthesis: Difluorinated aromatic compounds are key components in several modern pharmaceuticals. For instance, the related 2,4-difluorobenzaldehyde is a known intermediate in the synthesis of the potassium-competitive acid blocker, Fexuprazan. This highlights the potential of this compound in the development of new therapeutic agents.

While specific examples of its use in late-stage drug candidates are not widely published, its structural motifs suggest potential applications in the synthesis of inhibitors for various enzymes and receptors.

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on the safety data for structurally related compounds such as 4-Ethoxy-2,3-difluorobenzaldehyde, the following precautions should be observed:

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the design and synthesis of novel pharmaceutical agents. Its unique electronic and steric properties, arising from its specific substitution pattern, offer chemists a powerful tool for molecular construction. This guide has outlined its fundamental characteristics, plausible and efficient synthetic routes, and its likely applications, providing a solid foundation for researchers and drug development professionals working with this important building block. Further research into its reactivity and applications is warranted to fully exploit its synthetic potential.

References

Theoretical studies and computational modeling of 3-Ethoxy-2,4-difluorobenzaldehyde

An In-depth Technical Guide: Theoretical and Computational Modeling of 3-Ethoxy-2,4-difluorobenzaldehyde

Abstract

Substituted benzaldehydes are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents. Among these, this compound presents a particularly compelling case for computational investigation due to the unique electronic and steric properties conferred by its ethoxy and dual fluorine substituents. The presence of fluorine can significantly modulate properties such as metabolic stability, binding affinity, and membrane permeability, making it a favored element in drug design.[1][2] This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and interactive properties of this compound, offering a roadmap for researchers and scientists in the field of drug development. We will explore quantum mechanical calculations to understand its intrinsic molecular characteristics and delve into molecular docking and dynamics simulations to predict and analyze its interactions with biological targets.

Introduction: The Significance of Fluorinated Benzaldehydes in Drug Discovery

This compound (CAS No. 1017779-87-1) is a small organic molecule with the molecular formula C₉H₈F₂O₂.[3] Its structure, featuring a benzaldehyde core modified with two fluorine atoms and an ethoxy group, makes it an attractive starting point for chemical synthesis and a subject of interest for computational modeling. Benzaldehyde derivatives have been extensively studied as inhibitors for various enzymes, including phenoloxidase and aldose reductase, highlighting their potential in developing treatments for a range of diseases.[4][5][6]

The strategic placement of fluorine atoms is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a molecule.[2] Fluorine's high electronegativity can alter the electronic distribution within the molecule, influencing its reactivity and ability to form specific interactions, such as hydrogen bonds or halogen bonds, with protein targets.[1][7][8] The ethoxy group further contributes to the molecule's lipophilicity and conformational flexibility. Understanding these properties at a molecular level is crucial for rational drug design, and computational chemistry provides a powerful toolkit to achieve this.

This guide is structured to first explore the intrinsic properties of the molecule through theoretical studies (Part 1) and then to model its behavior in a simulated biological environment (Part 2), reflecting a typical workflow in computational drug discovery.

Part 1: Theoretical Framework and Electronic Structure Analysis

To rationally design inhibitors, we must first understand the fundamental electronic and structural properties of the lead molecule. Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, making it ideal for analyzing molecules like this compound.[9][10]

Methodological Approach: Density Functional Theory (DFT)

DFT calculations provide a balance between accuracy and computational cost for medium-sized organic molecules. The choice of functional and basis set is critical for obtaining reliable results. For substituted benzaldehydes, hybrid functionals such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p), have been shown to provide accurate geometries and electronic properties.[9][11][12] This combination effectively accounts for electron correlation and provides sufficient flexibility for describing the electron distribution.

Step-by-Step Protocol for DFT Analysis

-

Structure Optimization: The initial 3D structure of this compound is drawn and subjected to geometry optimization. This computational process systematically alters the bond lengths, angles, and dihedral angles to find the most stable, lowest-energy conformation of the molecule.

-

Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations can also be used to predict the molecule's infrared (IR) spectrum.[13]

-

Electronic Property Analysis: From the optimized geometry, key electronic descriptors are calculated. This includes the energies of the Frontier Molecular Orbitals (HOMO and LUMO) and the generation of a Molecular Electrostatic Potential (MEP) map.

References

- 1. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. pubs.acs.org [pubs.acs.org]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Ethoxy-2,4-difluorobenzaldehyde: An Enigmatic Building Block in Modern Chemistry

While the specific historical discovery and the seminal synthesis of 3-Ethoxy-2,4-difluorobenzaldehyde remain elusive in readily available scientific literature and patent databases, its emergence as a commercial product points to its utility as a specialized building block in organic synthesis, particularly within the realms of pharmaceutical and materials science. This guide will delve into the probable synthetic strategies, inferred applications, and the broader context of fluorinated benzaldehydes in research and development.

The Rise of Fluorinated Scaffolds in Drug Discovery

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Fluorinated benzaldehydes, as a class of compounds, are valuable intermediates due to the synthetic versatility of the aldehyde group, which allows for a wide array of chemical transformations. These transformations are pivotal in constructing complex molecular architectures necessary for therapeutic efficacy.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of a molecule's physical and chemical characteristics is fundamental for its application in synthesis.

| Property | Value |

| CAS Number | 1017779-87-1 |

| Molecular Formula | C₉H₈F₂O₂ |

| Molecular Weight | 186.16 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

While detailed spectroscopic data is often proprietary to manufacturers, typical analytical techniques for structure confirmation would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of the ethoxy group and the aromatic protons, with coupling patterns influenced by the fluorine substituents. ¹³C NMR and ¹⁹F NMR would be crucial for confirming the carbon framework and the positions of the fluorine atoms on the benzene ring.

-

Infrared (IR) Spectroscopy: A characteristic strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde would be expected around 1700 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of the compound.

Plausible Synthetic Pathways

Although a definitive historical synthesis is not documented, the structure of this compound suggests several logical synthetic routes, likely starting from a difluorinated benzene derivative. A probable pathway involves the ortho-lithiation of a suitably protected difluorobenzene, followed by formylation.

A hypothetical, yet chemically sound, synthetic workflow is outlined below:

A potential synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

Based on established methodologies for the synthesis of substituted benzaldehydes, a likely experimental protocol would involve the following steps:

-

Protection and Ethoxylation: A suitable starting material, such as a difluorophenol, would be protected, followed by a Williamson ether synthesis with an ethyl halide to introduce the ethoxy group.

-

Directed Ortho-Metalation: The resulting ether would then be subjected to directed ortho-metalation using a strong base like n-butyllithium. The directing group would guide the deprotonation to the position ortho to it.

-

Formylation: The lithiated intermediate would then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), followed by an acidic workup to yield the aldehyde.

-

Purification: The crude product would be purified using standard techniques like column chromatography or recrystallization to yield the final, high-purity compound.

Applications in Medicinal Chemistry and Drug Development

While specific examples of drugs synthesized from this compound are not readily found in public domain literature, its structure suggests its utility as a key intermediate in the synthesis of complex bioactive molecules. The presence of two fluorine atoms can enhance metabolic stability and binding affinity to biological targets. The ethoxy group can also play a role in modulating lipophilicity and interacting with specific receptor pockets.

The aldehyde functionality is a versatile handle for various chemical reactions, including:

-

Reductive amination to form substituted benzylamines.

-

Wittig reactions to form alkenes.

-

Condensation reactions to form Schiff bases, chalcones, and other heterocyclic systems.

These transformations are fundamental in the construction of a diverse range of pharmacologically active scaffolds.

Conclusion

This compound represents a specialized chemical entity whose value lies in its potential as a building block for novel chemical entities with applications in drug discovery and materials science. While its own discovery and history are not well-documented, the principles of its synthesis and its likely applications can be inferred from the broader context of fluorinated aromatic compounds in modern organic chemistry. Further research and publications are needed to fully elucidate the history and specific applications of this intriguing molecule.

A Technical Guide to the Spectroscopic Characterization of 3-Ethoxy-2,4-difluorobenzaldehyde

Introduction: The Significance of Substituted Benzaldehydes in Modern Drug Discovery

Substituted aromatic aldehydes are a cornerstone of synthetic organic chemistry and play a pivotal role in the development of novel therapeutic agents.[1][2] These compounds serve as versatile intermediates, readily transformed into a diverse array of more complex molecular architectures, including heterocycles, which are prevalent in many pharmaceuticals.[3] The strategic incorporation of various substituents onto the benzaldehyde scaffold allows for the fine-tuning of a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and receptor binding affinity.

Fluorine, in particular, has become a favored element in medicinal chemistry. Its introduction can block metabolic pathways, enhance binding to target proteins, and modulate the acidity of nearby functional groups. When combined with other functionalities, such as an ethoxy group, the resulting substituted benzaldehyde becomes a valuable building block for creating new chemical entities with potentially improved pharmacological profiles. 3-Ethoxy-2,4-difluorobenzaldehyde (CAS No. 1017779-87-1) is one such molecule, poised for application in the synthesis of novel bioactive compounds.[4] This guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the methodologies for its empirical characterization.

Molecular Structure and Predicted Spectroscopic Data

While direct experimental spectra for this compound are not widely published, a detailed analysis of its structure and comparison with analogous compounds allows for a robust prediction of its key spectroscopic features.

Molecular Formula: C₉H₈F₂O₂[4] Molecular Weight: 186.16 g/mol [4]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be complex due to the fluorine substituents, which will cause splitting of the proton signals. The predicted chemical shifts (in ppm) and coupling constants (in Hz) are summarized below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aldehyde (-CHO) | ~10.2 | t | ⁴J(H,F) ≈ 2-3 Hz |

| Aromatic H-5 | ~7.8 | dt | ³J(H,H) ≈ 8-9 Hz, ⁴J(H,F) ≈ 5-6 Hz |

| Aromatic H-6 | ~7.1 | t | ³J(H,H) ≈ 8-9 Hz, ³J(H,F) ≈ 8-9 Hz |

| Methylene (-OCH₂CH₃) | ~4.2 | q | ³J(H,H) ≈ 7 Hz |

| Methyl (-OCH₂CH₃) | ~1.4 | t | ³J(H,H) ≈ 7 Hz |

Rationale: The aldehyde proton is expected to be the most downfield signal due to the deshielding effect of the carbonyl group and the aromatic ring. The fluorine atoms will likely introduce a small through-space coupling, resulting in a triplet. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The ethoxy group protons will show a characteristic quartet and triplet pattern.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will also be influenced by the fluorine atoms, leading to carbon-fluorine couplings.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aldehyde (-CHO) | ~188 | d | ³J(C,F) ≈ 5-10 Hz |

| Aromatic C-1 | ~120 | d | ²J(C,F) ≈ 15-20 Hz |

| Aromatic C-2 | ~158 | dd | ¹J(C,F) ≈ 250-260 Hz, ²J(C,F) ≈ 10-15 Hz |

| Aromatic C-3 | ~145 | d | ²J(C,F) ≈ 10-15 Hz |

| Aromatic C-4 | ~160 | dd | ¹J(C,F) ≈ 250-260 Hz, ²J(C,F) ≈ 10-15 Hz |

| Aromatic C-5 | ~115 | d | ²J(C,F) ≈ 20-25 Hz |

| Aromatic C-6 | ~110 | d | ³J(C,F) ≈ 3-5 Hz |

| Methylene (-OCH₂CH₃) | ~65 | s | - |

| Methyl (-OCH₂CH₃) | ~14 | s | - |

Rationale: The carbon atoms directly bonded to fluorine will exhibit large one-bond coupling constants (¹J(C,F)), appearing as doublets or doublets of doublets. Carbons further away will show smaller couplings. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the electron-donating ethoxy group.

Predicted Infrared (IR) Spectral Data

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and ether functional groups, as well as vibrations of the fluorinated aromatic ring.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Aldehyde) | 1690 - 1710 | Strong |

| C-H (Aldehyde) | 2820 - 2850, 2720 - 2750 | Medium |

| C-O (Ether) | 1250 - 1300 (asymmetric), 1020 - 1080 (symmetric) | Strong |

| C-F (Aromatic) | 1100 - 1300 | Strong |

| C=C (Aromatic) | 1580 - 1620, 1450 - 1500 | Medium to Strong |

Rationale: The carbonyl stretch is a prominent feature of aldehydes. The presence of two C-H stretching bands for the aldehyde proton is also characteristic. The strong C-O and C-F stretching vibrations are expected in the fingerprint region.

Predicted Mass Spectrometry (MS) Data

The mass spectrum, likely acquired using electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment |

| 186 | [M]⁺ (Molecular Ion) |

| 185 | [M-H]⁺ |

| 157 | [M-CHO]⁺ |

| 129 | [M-CHO-C₂H₄]⁺ |

Rationale: The molecular ion peak is expected at m/z 186. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical to form a stable acylium ion, and the loss of the entire formyl group. The ethoxy group may undergo fragmentation through the loss of ethylene.

Experimental Protocols for Spectroscopic Analysis

The following protocols are designed to be self-validating and provide a robust framework for the acquisition of high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Caption: Workflow for FT-IR data acquisition using ATR.

Mass Spectrometry (MS)

Caption: Workflow for GC-MS data acquisition.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound, a compound of interest in contemporary drug discovery. The provided protocols offer a standardized approach to obtaining empirical data, which can then be used to confirm the structure and purity of this valuable synthetic intermediate. The interplay of the ethoxy and difluoro substituents creates a unique electronic environment, making the comprehensive spectroscopic analysis of this and related molecules a critical step in the development of new chemical entities.

References

Methodological & Application

The Synthetic Versatility of 3-Ethoxy-2,4-difluorobenzaldehyde: Application Notes and Protocols for Advanced Organic Synthesis

Introduction: Unveiling the Potential of a Fluorinated Building Block

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, fluorinated aromatic compounds have established themselves as indispensable building blocks. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity to biological targets, and electronic characteristics. 3-Ethoxy-2,4-difluorobenzaldehyde is a trifunctional arene that offers a unique combination of reactive handles: a versatile aldehyde group, an ethoxy moiety, and two fluorine substituents on the aromatic ring. This strategic arrangement of functional groups makes it a highly valuable precursor for the synthesis of complex molecular architectures, including potent enzyme inhibitors.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in the synthesis of advanced intermediates for drug discovery. We will explore a key synthetic transformation: the conversion of the aldehyde to a carboxylic acid and its subsequent elaboration into a biologically relevant amide. The protocols provided herein are designed to be robust and reproducible, offering researchers a practical guide to harnessing the synthetic potential of this versatile reagent.

Core Application: Synthesis of a Key Benzamide Intermediate

A significant application of this compound lies in its role as a precursor for the synthesis of substituted benzamides, a common motif in many pharmaceutical agents. For instance, derivatives of this molecule are integral to the synthesis of potent inhibitors of Rho-associated protein kinase (ROCK), a target of interest in various therapeutic areas.[1] The following sections detail a reliable, multi-step protocol for the synthesis of (S)-1-(4-chloro-3-(3-ethoxy-2,4-difluorobenzamido)phenyl)ethanol, a key intermediate in the development of such inhibitors.

The overall synthetic workflow can be visualized as a three-stage process:

Caption: Synthetic workflow for the preparation of a key benzamide intermediate.

Part 1: Oxidation of this compound

The initial step in this synthetic sequence is the oxidation of the aldehyde functionality to a carboxylic acid. This transformation is a cornerstone of organic synthesis, and several reliable methods are available. The choice of oxidant is crucial to ensure high yield and avoid unwanted side reactions.

Protocol 1: Permanganate Oxidation

Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent suitable for this transformation. The reaction is typically carried out under acidic conditions.[2]

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄), dilute solution

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Slowly add a solution of potassium permanganate (approximately 1.2 eq) in water to the stirred solution of the aldehyde.

-

Carefully add a dilute solution of sulfuric acid to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the excess potassium permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Filter the mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with the reaction solvent.

-

Acidify the filtrate with concentrated HCl to a pH of approximately 2 to precipitate the carboxylic acid.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-Ethoxy-2,4-difluorobenzoic acid.

Data Summary: Oxidation of this compound

| Oxidizing Agent | Solvent System | Typical Yield (%) | Reference |

| Potassium Permanganate | Acetone/Water or t-BuOH/Water | 85-95 | Adapted from general procedures[2] |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | 80-90 | Adapted from general procedures[3] |

| Dess-Martin Periodinane | Dichloromethane (DCM) | >90 | Adapted from general procedures[4] |

Part 2: Formation of 3-Ethoxy-2,4-difluorobenzoyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure that facilitates the subsequent amide bond formation. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Protocol 2: Acyl Chloride Synthesis

Materials:

-

3-Ethoxy-2,4-difluorobenzoic acid[5]

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane (DCM)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-Ethoxy-2,4-difluorobenzoic acid (1.0 eq) and anhydrous toluene or DCM.

-

Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5-2.0 eq) to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, or until the evolution of gas ceases.

-

Monitor the reaction by observing the dissolution of the starting material.

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.

-

The resulting 3-Ethoxy-2,4-difluorobenzoyl chloride[6] is typically used in the next step without further purification.

Part 3: Amide Coupling Reaction

The final step is the coupling of the acyl chloride with the desired amine to form the target benzamide. This reaction is generally high-yielding and proceeds under mild conditions.

Protocol 3: Amide Bond Formation

Materials:

-

3-Ethoxy-2,4-difluorobenzoyl chloride

-

(S)-1-(3-amino-4-chlorophenyl)ethanol

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve (S)-1-(3-amino-4-chlorophenyl)ethanol (1.0 eq) and the non-nucleophilic base (1.2 eq) in anhydrous DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-Ethoxy-2,4-difluorobenzoyl chloride (1.1 eq) in the same anhydrous solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-1-(4-chloro-3-(3-ethoxy-2,4-difluorobenzamido)phenyl)ethanol.

Alternative Synthetic Approaches and Considerations

While the acyl chloride route is highly effective, other amide coupling strategies can also be employed, particularly if the starting materials are sensitive to the conditions used for acyl chloride formation.

-

Carbodiimide Coupling: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) can directly couple the carboxylic acid with the amine.[7][8][9]

-

Phosphonium-based Reagents: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also efficient for amide bond formation.

The choice of method will depend on the specific substrate, scale of the reaction, and available resources.

Conclusion and Future Perspectives

This compound serves as a valuable and versatile starting material in organic synthesis. The protocols detailed in this guide demonstrate a robust pathway to synthesize complex benzamide derivatives that are of significant interest in medicinal chemistry. The presence of the ethoxy and difluoro substituents provides a scaffold that can be further elaborated to fine-tune the pharmacological properties of the final compounds. As the demand for novel therapeutics continues to grow, the applications of strategically functionalized building blocks like this compound are poised to expand, enabling the discovery and development of the next generation of innovative medicines.

References

- 1. EP3421465A1 - Rho-associated protein kinase inhibitor, pharmaceutical composition comprising the same, as well as preparation method and use thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]